molecular formula C5H6N2O B037855 4-methyl-1H-imidazole-2-carbaldehyde CAS No. 113825-16-4

4-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B037855
CAS No.: 113825-16-4
M. Wt: 110.11 g/mol
InChI Key: AEYQOYLTLFOCHR-UHFFFAOYSA-N
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Description

4-methyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-Methyl-1H-imidazole-2-carbaldehyde is an imidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

The molecular formula of this compound is C₆H₇N₃O, with a molecular weight of 137.14 g/mol. The structure features a five-membered imidazole ring with a formyl group at the 2-position and a methyl group at the 4-position, which contributes to its reactivity and biological activity.

This compound interacts with various biological targets, influencing multiple biochemical pathways:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against a range of pathogens. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic processes .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis. For instance, it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

Biochemical Pathways

The compound's biological activity is mediated through several biochemical pathways:

  • Enzyme Inhibition : It has been observed to inhibit key enzymes involved in metabolic pathways, altering cellular metabolism and energy production.
  • Gene Expression Modulation : this compound can influence gene expression related to stress responses and apoptosis, impacting cellular survival and proliferation.

Research Findings

Numerous studies have investigated the biological activities of this compound. Below are summarized findings from selected research efforts:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus, with MIC values comparable to standard antibiotics.
Anticancer ActivityInduced apoptosis in HepG2 liver cancer cells; IC50 values ranged from 10 to 20 μM across various cancer cell lines.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound exhibited notable activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested using the disc diffusion method, revealing zones of inhibition comparable to those produced by conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 and HepG2) demonstrated that treatment with this compound resulted in significant cell death via apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, supporting its potential as an anticancer agent.

Properties

IUPAC Name

5-methyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQOYLTLFOCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598740
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113825-16-4
Record name 5-Methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1H-imidazole-2-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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